
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol is an organic compound characterized by a pyrazine ring substituted with a methyl group and a butane-1,2,3,4-tetraol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyridine and a suitable aldehyde or ketone.
Substitution with Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of Butane-1,2,3,4-tetraol: The butane-1,2,3,4-tetraol moiety can be attached through a series of hydroxylation reactions, starting from a suitable butane derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,3,4-tetraol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyrazine ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The hydroxyl groups in the butane-1,2,3,4-tetraol moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
1-(5-Methylpyrazin-2-yl)ethanol: Similar structure but with an ethanol moiety instead of butane-1,2,3,4-tetraol.
1-(5-Methylpyrazin-2-yl)propane-1,2,3-triol: Similar structure but with a propane-1,2,3-triol moiety.
Uniqueness: 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol is unique due to its butane-1,2,3,4-tetraol moiety, which provides multiple hydroxyl groups for potential interactions and modifications. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Propiedades
Fórmula molecular |
C9H14N2O4 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 |
Clave InChI |
ZHCOCLGEHTXBQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


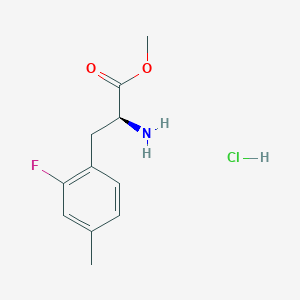
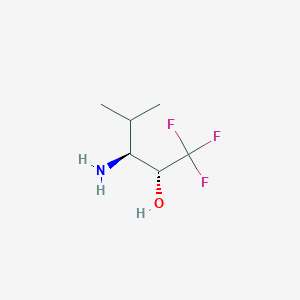
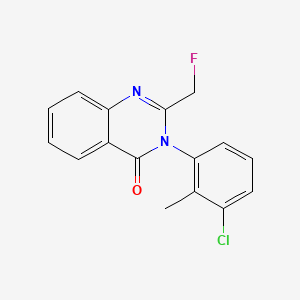


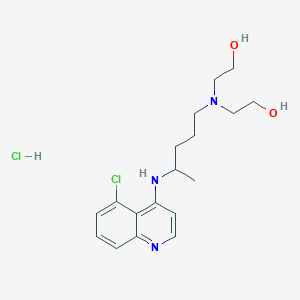
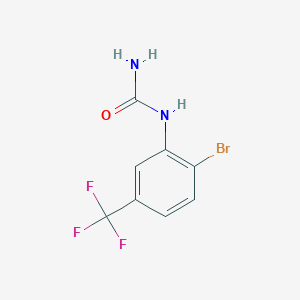

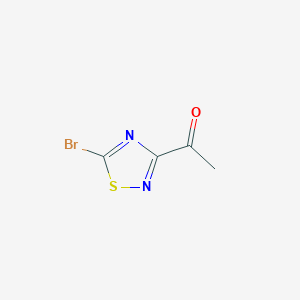
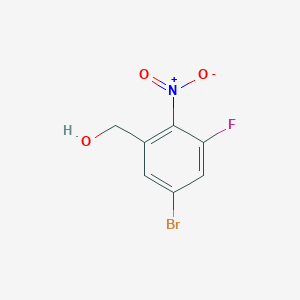

![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
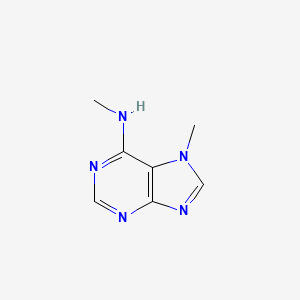
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)
